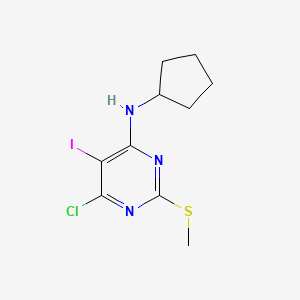

6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine

Description

6-Chloro-N-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 6, an iodo group at position 5, a methylthio group at position 2, and a cyclopentylamine substituent at position 3. Its CAS numbers include 917895-52-4 (cyclopentyl-substituted variant) and 500896-56-0 (non-cyclopentyl analog) . The compound is marketed for pharmaceutical applications, though specific biological targets or mechanisms remain unspecified in available literature .

Properties

CAS No. |

917895-52-4 |

|---|---|

Molecular Formula |

C10H13ClIN3S |

Molecular Weight |

369.65 g/mol |

IUPAC Name |

6-chloro-N-cyclopentyl-5-iodo-2-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C10H13ClIN3S/c1-16-10-14-8(11)7(12)9(15-10)13-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,13,14,15) |

InChI Key |

QKGOJOCWJYLIFP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)I)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Selective Amination at Position 4

- Reaction: Nucleophilic aromatic substitution (SNAr) of the 4-chlorine atom in 2,4-dichloropyrimidine derivatives by N-cyclopentylamine.

- Conditions: Typically performed in polar aprotic solvents such as 1,4-dioxane or DMF at room temperature or slightly elevated temperatures (20–60 °C).

- Outcome: Formation of 4-(N-cyclopentylamino)-2,5-dichloropyrimidine intermediate.

Example:

A solution of 5-bromo-2,4-dichloropyrimidine in dioxane reacted with N-cyclopentylamine at room temperature for 6 hours yielded 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with 100% yield, demonstrating the efficiency of this substitution step.

Step 2: Introduction of the Methylthio Group at Position 2

- Reaction: Nucleophilic substitution of the chlorine at position 2 by methylthiolate ion (generated from methylthiol and base or sodium methylthiolate).

- Conditions: Mild heating (50–80 °C) in polar solvents; base such as potassium carbonate or sodium hydride may be used to generate the nucleophile.

- Outcome: Formation of 2-(methylthio)-4-(N-cyclopentylamino)-5-halopyrimidine.

Step 3: Iodination at Position 5 (if not pre-halogenated)

- Reaction: Electrophilic aromatic substitution or halogen exchange to introduce iodine at position 5.

- Reagents: Iodine sources such as N-iodosuccinimide (NIS) or iodine with oxidants.

- Conditions: Controlled temperature (0–50 °C) to avoid over-iodination or decomposition.

- Outcome: Formation of 5-iodo derivative.

Alternative One-Pot or Multistep Routes

- Some literature reports multistep syntheses involving protection-deprotection strategies, cyclization, and chlorination steps to build the pyrimidine core with desired substituents.

- Microwave-assisted or solvent-free methods have been explored for related pyrimidine derivatives but require optimization for this specific compound.

Reaction Conditions and Yields Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution (4-Cl) | N-cyclopentylamine, 1,4-dioxane | 20–25 | 1,4-Dioxane | ~100 | Room temp, 6 h, high selectivity |

| 2 | Nucleophilic substitution (2-Cl) | Sodium methylthiolate or methylthiol + base | 50–80 | DMF or DMSO | 70–90 | Mild heating, base required |

| 3 | Electrophilic iodination | N-iodosuccinimide or I2 + oxidant | 0–50 | Acetonitrile or CH2Cl2 | 60–85 | Controlled to avoid side reactions |

Research Findings and Optimization Notes

- Temperature control is critical; for example, heating above 140 °C can cause decomposition of intermediates in related pyrimidine syntheses.

- Solvent choice affects nucleophilicity and reaction rates; polar aprotic solvents favor substitution reactions.

- Order of substitution is important to avoid competing reactions; typically, amination at position 4 precedes methylthio substitution at position 2.

- Purification often involves crystallization or chromatography to achieve high purity due to closely related by-products.

- Halogen reactivity: The chlorine at position 6 is generally less reactive and remains intact, while iodine at position 5 is introduced last or retained from starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine or iodine positions .

Scientific Research Applications

6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Substituent Effects on Reactivity and Bioactivity

- Halogen Groups (5/6 Positions): The target compound’s 5-iodo group enhances steric bulk and electrophilicity compared to bromo (e.g., 5-Br in ) or nitro (e.g., 5-NO₂ in ) substituents. Iodo groups may improve binding to hydrophobic pockets in proteins . 6-Chloro is a common feature in pyrimidine-based kinase inhibitors, contributing to π-stacking interactions .

Methylthio (2-SMe) vs. Methyl (2-Me):

N-Substituents:

Crystallographic and Structural Insights

- Planar Geometry: Pyrimidine cores in analogs like exhibit near-planar structures, facilitating aromatic interactions. The target compound’s iodo group may induce slight distortion due to steric effects.

- Intermolecular Interactions: Chloro and nitro groups in form short Cl···N contacts (3.09–3.10 Å), stabilizing crystal packing. Similar interactions may occur in the target compound .

Biological Activity

6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine (CAS Number: 917895-52-4) is a pyrimidine derivative notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound has garnered interest due to its structural features, which include a chlorine atom, an iodine atom, and a methylthio group, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine is . Its structure can be represented as follows:

This compound's unique chemical reactivity is attributed to the presence of halogens and sulfur, which can influence its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Enzyme Inhibition

Pyrimidine derivatives are often investigated for their ability to inhibit critical enzymes involved in cellular processes. Compounds with similar structures have been shown to interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Preliminary data suggest that modifications to the pyrimidine core can lead to enhanced selectivity and potency against specific CDKs .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives using agar diffusion and broth dilution methods. Although direct data on 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine was not provided, compounds within the same class exhibited promising results against common pathogens such as Staphylococcus aureus and Candida albicans .

Study 2: CDK Inhibition

In a recent investigation into CDK inhibitors, a series of modified pyrimidines were synthesized and tested for their inhibitory effects on CDK4/6. The findings indicated that certain structural features significantly enhanced binding affinity and selectivity towards these kinases, suggesting that similar modifications could be explored for 6-Chloro-n-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine .

Research Findings Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| CAS Number | 917895-52-4 |

| Antimicrobial Activity | Promising activity noted in related pyrimidines; specific data limited |

| Enzyme Inhibition | Potential inhibitor of CDK4/6; structural modifications may enhance activity |

| Chemical Reactivity | Influenced by halogens and sulfur functional groups |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-N-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine?

- Methodological Answer : A key intermediate is 6-chloro-2-(methylthio)pyrimidin-4-amine, which undergoes sequential substitution reactions. For example:

- Step 1 : Reacting 6-chloro-2-(methylthio)pyrimidin-4-amine with cyclopentylamine under reflux in anhydrous ethanol to introduce the cyclopentyl group at the 4-position .

- Step 2 : Halogenation (iodination) at the 5-position using iodine monochloride (ICl) in dichloromethane at 0–5°C .

- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-iodination.

Q. How can researchers purify this compound and confirm its identity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

- Characterization :

- HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase) .

- NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methylthio singlet at δ 2.5 ppm) .

- Mass Spectrometry : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₀H₁₄ClIN₃S: 394.94) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyrimidine and cyclopentyl groups). For example, in related pyrimidines, dihedral angles of 12.8° between pyrimidine and aryl rings were observed .

- Dynamic NMR : Investigate rotational barriers of the cyclopentyl group at variable temperatures to detect conformational flexibility .

- DFT Calculations : Compare optimized geometries with experimental data to validate substituent effects on electronic structure .

Q. What strategies optimize reaction yields in halogenation steps (e.g., iodination)?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize iodonium intermediates .

- Catalysis : Add catalytic CuI (0.1 eq) to enhance regioselectivity at the 5-position .

- Temperature Control : Maintain sub-10°C to minimize side reactions (e.g., di-iodination) .

- Table : Yield optimization under varying conditions:

| Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 0–5 | DCM | None | 62 |

| 0–5 | DMF | CuI | 85 |

| 25 | DCM | None | 38 |

Q. How do substituents (e.g., methylthio vs. methoxy) influence biological activity?

- Methodological Answer :

- SAR Studies : Compare methylthio derivatives with methoxy analogs in antimicrobial assays. For example, methylthio groups enhance membrane permeability due to lipophilicity (logP = 2.1 vs. 1.5 for methoxy) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Data Contradiction : If methylthio derivatives show lower activity than expected, assess metabolic stability (e.g., susceptibility to glutathione-mediated cleavage) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

- Degradation Monitoring :

- HPLC-MS : Detect hydrolysis products (e.g., loss of iodine or cyclopentyl group).

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

- Light Sensitivity : Store samples in amber vials to prevent photodegradation of the iodo substituent .

Q. What computational tools predict regioselectivity in electrophilic substitutions?

- Methodological Answer :

- Reaction Pathway Search : Use GRRM (Global Reaction Route Mapping) software to identify transition states for iodination .

- Electrostatic Potential Maps : Generate maps (via Gaussian 09) to visualize electron-deficient sites favoring electrophilic attack at C5 .

- Machine Learning : Train models on pyrimidine halogenation datasets to predict optimal reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.